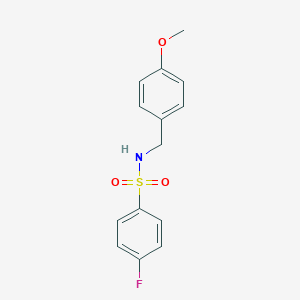
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C14H14FNO3S.
Wirkmechanismus
FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in various physiological processes, including cell proliferation and gene expression. By inhibiting these enzymes, FMBS can modulate various signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
FMBS has been shown to have various biochemical and physiological effects. Studies have shown that FMBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
FMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMBS is also highly soluble in water, which makes it suitable for various biological assays. However, one of the limitations of FMBS is its low bioavailability, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of FMBS. One of the significant future directions is to explore the potential of FMBS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of FMBS and its interaction with specific enzymes. Additionally, the development of more potent analogs of FMBS could lead to the discovery of new therapeutic agents with improved efficacy and bioavailability.
Conclusion:
In conclusion, FMBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBS has been extensively studied for its potential applications in cancer research and neurodegenerative disorders. The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. FMBS has several advantages for lab experiments, including its stability and solubility in water. However, the low bioavailability of FMBS is a limitation that needs to be addressed. There are several future directions for the study of FMBS, including the development of more potent analogs and exploring its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
FMBS has been extensively studied for its potential applications in various fields. One of the significant applications of FMBS is in the field of cancer research. Studies have shown that FMBS can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. FMBS has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14FNO3S |
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
4-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
AKYAQPPXAFORHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)










![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B239858.png)